2-(Bromomethyl)-5-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound that features both bromine and iodine substituents on a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodobenzo[d]oxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the reaction of 2-methylbenzoxazole with bromine and iodine under controlled conditions to introduce the bromomethyl and iodo substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as azides to form azidomethyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
Azidomethyl Derivatives: Formed through nucleophilic substitution of the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-iodobenzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and iodo substituents. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which facilitate binding to receptors and enzymes . The compound’s ability to modulate biological pathways is attributed to these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azidomethyl)oxazoles: These compounds share a similar structure but have an azidomethyl group instead of a bromomethyl group.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a bromomethyl group and exhibits different chemical reactivity.
Uniqueness
2-(Bromomethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These properties make it a versatile intermediate for the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C8H5BrINO |
---|---|
Molekulargewicht |
337.94 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
InChI-Schlüssel |
KQKUFHBVULTJKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.